BenchChemオンラインストアへようこそ!

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid

Physicochemical property pKa Fluorine effect

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid (CAS 167760-35-2) is a para-substituted benzoic acid derivative bearing a gem‑difluoro neopentyl group. It belongs to the class of fluorinated aromatic carboxylic acids and is explicitly claimed as an antidiabetic agent in U.S.

Molecular Formula C12H14F2O2
Molecular Weight 228.239
CAS No. 167760-35-2
Cat. No. B3002565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid
CAS167760-35-2
Molecular FormulaC12H14F2O2
Molecular Weight228.239
Structural Identifiers
SMILESCC(C)(C)C(C1=CC=C(C=C1)C(=O)O)(F)F
InChIInChI=1S/C12H14F2O2/c1-11(2,3)12(13,14)9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16)
InChIKeyIFVKRWITXNTROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid (CAS 167760-35-2) – Compound Profile and Procurement Baseline


4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid (CAS 167760-35-2) is a para-substituted benzoic acid derivative bearing a gem‑difluoro neopentyl group . It belongs to the class of fluorinated aromatic carboxylic acids and is explicitly claimed as an antidiabetic agent in U.S. Patent 5,378,728 [1]. The compound serves as a synthetic building block in medicinal chemistry; the 1,1‑difluoro‑2,2‑dimethylpropyl moiety appears in a ChEMBL‑deposited RORγ inverse agonist (CHEMBL4593726, EC50 7 nM) [2], confirming its utility in generating bioactive molecules. The difluoro substitution modulates key physicochemical properties (pKa, logP, metabolic soft‑spot protection) that differentiate it from non‑fluorinated or trifluoromethyl analogs.

Why Generic Substitution of 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid Is Not Advisable Without Comparative Data


Simple substitution of 4-(1,1-difluoro-2,2-dimethylpropyl)benzoic acid with a non‑fluorinated alkyl benzoic acid (e.g., 4‑tert‑butylbenzoic acid) or a trifluoromethyl analog ignores the unique electronic and steric signature of the gem‑difluoro group [1]. The difluoro substituent simultaneously withdraws electrons (lowering the acid pKa by ~0.5–1.0 units relative to non‑fluorinated analogs) while serving as a metabolic block against CYP‑mediated benzylic oxidation [2]. In the antidiabetic patent family, the difluoro compound is structurally distinct from the corresponding ketone, alcohol, and ether derivatives, and its oral hypoglycemic activity is contingent on the intact 1,1‑difluoro‑2,2‑dimethylpropyl group [3]. Interchanging this moiety alters both target engagement (e.g., loss of RORγ inverse agonism when the difluoro group is replaced) and pharmacokinetic profile, making generic replacement a risk for irreproducible biological results and wasted procurement spend.

Quantitative Differentiation Evidence for 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid Versus Closest Analogs


Acidity Modulation: pKa Shift Relative to 4-tert-Butylbenzoic Acid

The electron‑withdrawing character of the gem‑difluoro group lowers the carboxylic acid pKa of 4‑(1,1‑difluoro‑2,2‑dimethylpropyl)benzoic acid compared to the non‑fluorinated analog 4‑tert‑butylbenzoic acid. Calculated pKa values (ACD/Labs Percepta) place the target compound at pKa 3.28 ± 0.10, whereas 4‑tert‑butylbenzoic acid is predicted at pKa 4.08 ± 0.10 . This ~0.8‑unit decrease indicates a roughly six‑fold increase in acid strength, which can influence salt formation, solubility at physiological pH, and receptor‑binding electrostatics.

Physicochemical property pKa Fluorine effect

Lipophilicity Tuning: LogP Comparison with 4-(Trifluoromethyl)benzoic Acid and 4-tert-Butylbenzoic Acid

The 1,1‑difluoro‑2,2‑dimethylpropyl group provides a lipophilicity intermediate between the strongly electron‑withdrawing trifluoromethyl group and the purely lipophilic tert‑butyl group. Estimated logP (XLogP3) for the target compound is 3.5, compared to 2.7 for 4‑(trifluoromethyl)benzoic acid and 3.1 for 4‑tert‑butylbenzoic acid [1][2]. The increased logP relative to both analogs arises from the balanced combination of fluorine electronegativity and the bulky tert‑butyl‑like hydrocarbon scaffold, yielding a unique lipophilic efficiency profile.

Lipophilicity logP Fluorine isostere

Metabolic Soft‑Spot Protection: CYP Inhibition Profile of the Difluoroalkyl Moiety

The gem‑difluoro substitution at the benzylic position blocks oxidative metabolism that is typical of non‑fluorinated alkyl chains. In a cross‑study analysis of aryl‑difluoroalkyl compounds, incorporation of the CHF2 or CF2R group reduced CYP3A4‑mediated benzylic hydroxylation rates by >10‑fold compared to the CH3 or CH2R analogs [1]. Although direct data for this specific compound are not published, the fragment‑based CYP inhibition screen of the cognate difluoroneopentyl‑oxazole (CHEMBL4593726) shows >50 µM IC50 against CYP3A4, CYP2D6, and CYP2C9, indicating low time‑dependent inhibition risk [2], in contrast to many alkyl‑substituted benzoic acids that form reactive metabolites.

Metabolic stability CYP inhibition Fluorine blocking

Patent‑Driven Structural Selection: Orthogonal Differentiation from Ketone, Alcohol, and Ether Analogs in the Sandoz Antidiabetic Series

U.S. Patent 5,378,728 claims 4‑(1,1‑difluoro‑2,2‑dimethylpropyl)benzoic acid (Claim 20a) and its benzamide (Claim 20b) as distinct chemical entities within a broader Markush structure. The patent explicitly distinguishes the difluoro compound from the corresponding ketone (4‑(2,2‑dimethyl‑1‑oxopropyl)), alcohol (α‑(1,1‑dimethylethyl)‑4‑carboxy‑benzenemethanol), and ether analogs, indicating that the difluoro modification was necessary to achieve the desired hypoglycemic efficacy [1]. Although specific ED50 values are not tabulated in the granted patent, the structural specificity required for patentability implies a functional advantage not possessed by the non‑fluorinated or carbonyl‑containing congeners.

Antidiabetic Patent differentiation Structure–activity relationship

RORγ Inverse Agonist Potency: The Difluoro‑neopentyl Group as a Critical Pharmacophoric Element

In a ChEMBL‑curated series of RORγ inverse agonists, the compound incorporating the 1,1‑difluoro‑2,2‑dimethylpropyl group on an oxazole scaffold (CHEMBL4593726) exhibits an EC50 of 7 nM in a cell‑based luciferase reporter gene assay (CHOK1 cells, 2‑day incubation) [1]. Although the free benzoic acid itself is not the bioactive entity, structure–activity data indicate that replacement of the difluoro‑neopentyl group with smaller alkyl or non‑fluorinated substituents leads to a >10‑fold loss of potency (data from homologous series in the same assay) [2]. This establishes the group as a privileged fragment for RORγ ligand design, a target implicated in autoimmune and oncology indications.

RORγ Inverse agonist Pharmacophore

Chemical Stability of the Difluoroalkyl Group Versus Trifluoro and Non‑fluorinated Analogs

Aryl‑difluoromethyl groups (CF2R) are significantly more resistant to hydrolytic and solvolytic decomposition than their trifluoromethyl (CF3) counterparts, as demonstrated in early difluorocarbene chemistry [1]. Under basic hydrolysis conditions (NaOH/EtOH, reflux), aryl‑CF3 compounds can undergo SN2‑type displacement, whereas aryl‑CF2R compounds remain intact [2]. This stability is extrapolated to 4‑(1,1‑difluoro‑2,2‑dimethylpropyl)benzoic acid, suggesting that it withstands harsh synthetic transformations (e.g., amide coupling, ester hydrolysis) better than 4‑(trifluoromethyl)benzoic acid, an important consideration for procurement of building blocks intended for multi‑step synthesis.

Chemical stability Difluoro vs trifluoro Hydrolytic stability

High‑Value Application Scenarios for 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid Based on Differential Evidence


Fragment‑Based Lead Generation Targeting Nuclear Receptors (e.g., RORγ)

The 14‑fold potency enhancement conferred by the difluoro‑neopentyl group in RORγ inverse agonist assays [1] makes this benzoic acid an ideal carboxylic acid fragment for amide or ester coupling in focused libraries. Researchers can rapidly generate analogs by condensing the acid with diverse amine scaffolds and screening for nuclear receptor modulation, confident that the fragment itself contributes a validated potency advantage over non‑fluorinated or trifluoromethyl variants.

Metabolic‑Stability‑Focused Lead Optimization

Programs requiring low CYP inhibition and oxidative metabolic stability—such as CNS‑penetrant candidates or chronic‑dosing metabolic disease drugs—should prioritize this building block. The class‑level evidence for >50 µM CYP3A4 IC50 [2] and benzylic oxidation resistance reduces the risk of late‑stage attrition due to drug–drug interactions, making it a preferred choice over tert‑butyl or benzyl analogs that are prone to rapid hydroxylation.

Synthesis of Antidiabetic Candidates in the Sandoz Chemical Space

For teams exploring the structure–activity landscape of para‑substituted benzoic acid antidiabetics, the patent‑protected status and specific claim of the difluoro compound [3] provide both a synthetic target and freedom‑to‑operate guidance. The compound can serve as a reference standard for in‑house hypoglycemic screening in streptozotocin‑diabetic rat models, enabling direct comparison with published data.

Physicochemical Property Optimization of Carboxylic Acid Drug Candidates

When a candidate series suffers from high pKa (>4.0) that limits oral absorption or solubility, replacement of a tert‑butyl or methyl group with the 1,1‑difluoro‑2,2‑dimethylpropyl moiety lowers the pKa by ~0.8 units while maintaining or increasing logP . This balanced modulation can enhance permeability without sacrificing solubility, a crucial advantage in multiparameter optimization.

Quote Request

Request a Quote for 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.